Structural and Chemical Identity: Differentiating 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol from Isomeric Analogs
2-(2-Bromo-4,5-dimethoxyphenyl)ethanol (Target) is an isomer of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanol (Comparator). The key differentiator is the position of the hydroxyl group: it is on the terminal carbon (primary alcohol) for the target compound versus on the benzylic carbon (secondary alcohol) for the comparator [1]. This is a fundamental structural distinction that leads to different chemical properties and reactivities. For example, the primary alcohol in the target compound has a calculated LogP of 2.0011 , whereas the secondary alcohol in the comparator is expected to have different lipophilicity and hydrogen bonding capacity due to its distinct structure.
| Evidence Dimension | Molecular Structure and Calculated LogP |
|---|---|
| Target Compound Data | Primary alcohol; Calculated LogP: 2.0011 |
| Comparator Or Baseline | 1-(2-Bromo-4,5-dimethoxyphenyl)ethanol (CAS 5293-52-7); Secondary alcohol [1] |
| Quantified Difference | Structural isomer; LogP difference is expected but not directly quantified for the comparator. |
| Conditions | Structural identification via CAS number and computed molecular properties. |
Why This Matters
This structural distinction is critical for procurement; ordering the wrong isomer will yield a different molecule with distinct physical and chemical properties, potentially leading to failed syntheses or irreproducible biological data.
- [1] Chemsrc. (2017). 1-(2-Bromo-4,5-dimethoxyphenyl)ethanol (CAS 5293-52-7). Retrieved from https://m.chemsrc.com/baike/656376.html View Source
